molecular formula C23H26N4O3S2 B2588361 4-butoxy-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-85-1

4-butoxy-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B2588361
CAS-Nummer: 392295-85-1
Molekulargewicht: 470.61
InChI-Schlüssel: VQLHINNRWORZTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-butoxy-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative of the thiadiazole class, which has gained attention due to its potential biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In a study evaluating similar thiadiazole derivatives, compounds demonstrated IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AK5627.4
Compound BMCF-710.5
Compound CA5499.0
4-butoxy-N-(...)K562TBD

Note: TBD indicates that specific IC50 values for the compound need further investigation.

The mechanism by which these compounds exert their anticancer effects often involves inhibition of key enzymes and pathways associated with tumor growth. For example, some derivatives inhibit BRAF and VEGFR-2 kinases, which are crucial in cancer cell proliferation and angiogenesis . Molecular docking studies suggest that the binding interactions of these compounds with target proteins are critical for their inhibitory effects.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. In particular, the compound's structure suggests potential efficacy against various bacterial strains. Research indicates that similar compounds have shown minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL against Gram-positive bacteria like Enterococcus faecalis .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound DE. faecalis1.95
Compound ES. aureus3.90
4-butoxy-N-(...)E. coliTBD

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives where one compound exhibited significant apoptosis induction in cancer cells after 24 hours of treatment. The study reported an increase in apoptotic cells from 0.89% in control to 37.83% in treated cells . This indicates that the compound may trigger programmed cell death as part of its anticancer mechanism.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit promising anticancer properties. The structure of 4-butoxy-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggests potential interactions with cancer cell pathways.

Case Studies:

  • A study demonstrated that similar thiadiazole derivatives inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Other derivatives of benzamide have shown efficacy against specific cancer types by targeting kinases involved in tumor growth .

Antimicrobial Properties

The presence of the thiadiazole ring in this compound also correlates with antimicrobial activity. Research has highlighted the effectiveness of thiadiazole derivatives against both bacterial and fungal strains.

Case Studies:

  • Derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition rates .
  • Compounds with structural similarities demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, indicating potential for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components:

  • Thiadiazole Ring : Known for enhancing biological activity due to its ability to interact with various biological targets.
  • Butoxy Group : This group may improve solubility and bioavailability, crucial for therapeutic applications.

Comparative Data Table

Here is a summary of related compounds and their activities:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound AStructure AModerate (IC50 = 15 µM)Effective against E. coli (MIC = 32 µg/mL)
Compound BStructure BHigh (IC50 = 5 µM)Effective against C. albicans (MIC = 24 µg/mL)
4-butoxy-N-(5-...)StructurePromising (ongoing studies)Significant (ongoing studies)

Eigenschaften

IUPAC Name

4-butoxy-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-4-5-12-30-18-9-7-17(8-10-18)21(29)25-22-26-27-23(32-22)31-14-20(28)24-19-11-6-15(2)13-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLHINNRWORZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.